molecular formula C11H8FNO2 B7480332 N-(3-fluorophenyl)furan-3-carboxamide

N-(3-fluorophenyl)furan-3-carboxamide

Cat. No.: B7480332
M. Wt: 205.18 g/mol
InChI Key: NVXAHEVSWKBHIM-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)furan-3-carboxamide is a chemical compound of interest in medicinal chemistry and antimicrobial research. It belongs to the class of furan-3-carboxamides, which have been identified in scientific literature as a scaffold with significant potential for biological activity. Studies on related furan-3-carboxamide structures have demonstrated notable in vitro antimicrobial properties against a panel of microorganisms, including yeast, filamentous fungi, and bacteria . This suggests that this compound may serve as a valuable precursor or core structure for developing new antimicrobial agents. The presence of the 3-fluorophenyl substituent is a common feature in pharmacologically active compounds, often used to fine-tune properties like metabolic stability and binding affinity. Researchers can utilize this compound as a building block in organic synthesis or as a candidate for screening in biological assays to explore its specific profile and mechanism of action. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-fluorophenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-9-2-1-3-10(6-9)13-11(14)8-4-5-15-7-8/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXAHEVSWKBHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Analgesic Properties

Research indicates that N-(3-fluorophenyl)furan-3-carboxamide exhibits significant analgesic effects. Its structural similarity to known opioids suggests potential interactions with opioid receptors. Studies have shown that related compounds demonstrate high levels of antinociception in animal models, indicating a possible mechanism of action similar to morphine and fentanyl .

Anticancer Activity

Preliminary studies have suggested that compounds with furan and carboxamide functionalities can exhibit anticancer properties. For instance, derivatives of furan-based carboxamides have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific effects of this compound on cancer cell lines warrant further investigation.

Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological effects, particularly concerning its interaction with the central nervous system (CNS). Initial findings suggest that it may possess properties that modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression or anxiety disorders .

General Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Step 1 : Formation of the furan ring through cyclization reactions.
  • Step 2 : Introduction of the fluorophenyl group via electrophilic aromatic substitution or coupling reactions.
  • Step 3 : Amide formation through reaction with appropriate carboxylic acids or their derivatives.

Case Study: Synthesis Optimization

A case study published in a peer-reviewed journal described an optimized synthetic route for a related compound, utilizing microwave-assisted synthesis to enhance yield and reduce reaction times . This method could be adapted for the synthesis of this compound to improve efficiency.

Interaction with Opioid Receptors

This compound's potential as an analgesic is partly attributed to its ability to bind to mu-opioid receptors (MORs). Binding affinity studies indicate that similar compounds exhibit high affinity for these receptors, leading to potent analgesic effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Modifications to the furan or phenyl rings can significantly influence biological activity, as demonstrated in various SAR studies involving related compounds .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The 3-fluorophenyl group in the target compound is a critical feature. Substituents at the phenyl ring’s meta position (e.g., Cl, CF₃, NO₂) significantly influence electronic properties and binding affinity. For example:

  • N-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide (): The CF₃ group at the meta position enhances lipophilicity and electron-withdrawing effects compared to fluorine. This compound has been explored for pesticidal applications, suggesting substituent-dependent bioactivity [6].
  • Such modifications are common in antimicrobial agents [6].

Variations in the Furan Ring

  • 3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide (): Replacement of the furan with a benzofuran ring and addition of methyl groups increases steric bulk and aromaticity, which may enhance binding to hydrophobic enzyme pockets [5].
  • N-(3-(benzofuran-2-yl)-3-hydroxypropyl)furan-3-carboxamide (): The hydroxypropyl linker and benzofuran substitution likely improve solubility and pharmacokinetic properties compared to simpler aryl-furan carboxamides [14].

Key Observations :

  • The trifluoromethyl group in ’s compound enhances inhibitory potency (IC₅₀ = 0.2 µM), likely due to increased hydrophobic interactions [2].

Preparation Methods

Stepwise Procedure

  • Activation :
    Furan-3-carboxylic acid (1 equiv) is treated with EDCI (1.5 equiv) and HOBt (1.2 equiv) in dichloromethane (DCM)/N,N-dimethylformamide (DMF) (5:1 v/v) at 0°C for 30 minutes.

  • Coupling :
    3-Fluoroaniline (1.1 equiv) is added, and the mixture stirs at 20°C for 24 hours.

  • Workup :
    Sequential washes with saturated NaHCO₃, water, and brine ensure removal of unreacted reagents.

Performance Metrics

ConditionOutcomeSource
EDCI:HOBt Ratio (1.5:1.2)91% conversion
Solvent Polarity (DCM/DMF)Enhances solubility
Reaction Time24 hours (optimal)

Isolated Yield : 86% after recrystallization (ethanol/water).

Transamidation of Preformed Carboxamides

Transamidation leverages pre-synthesized furan-3-carboxamides for functional group interchange, avoiding direct handling of sensitive acyl chlorides.

Methodology

  • Substrate Preparation :
    Benzofuran-2-carboxamide analogs (e.g., N-methyl derivatives) are treated with excess 3-fluoroaniline (3 equiv) in toluene at 110°C for 6 hours.

  • Catalysis :
    Titanium(IV) isopropoxide (Ti(OⁱPr)₄, 0.2 equiv) accelerates amine exchange via a Lewis acid-mediated mechanism.

Efficiency Analysis

VariableEffect on YieldSource
Temperature (110°C vs. 80°C)+32% yield increase
Catalyst (Ti(OⁱPr)₄)94% selectivity
Aniline Equivalents3 equiv optimal

Yield Range : 60–72% depending on substituent steric effects.

Direct Aminolysis of Activated Esters

p-Nitrophenyl Ester Route

Furan-3-carboxylic acid p-nitrophenyl ester reacts with 3-fluoroaniline in dimethylacetamide (DMAc) at 60°C for 8 hours. The electron-withdrawing nitro group enhances electrophilicity, enabling amine attack without catalysts.

Key Data :

  • Molar Ratio (Ester:Amine) : 1:1.2

  • Solvent : DMAc (dielectric constant = 37.8) improves charge separation.

  • Isolated Yield : 82%.

Comparative Evaluation of Methods

MethodAdvantagesLimitationsYield (%)
Condensation/HydrogenationHigh regioselectivityRequires cryogenic conditions78–85
EDCI/HOBt CouplingMild conditions, scalableCostly reagents86
TransamidationAvoids acyl chloridesModerate yields60–72
Activated EstersNo catalyst neededNitro group removal required82

Industrial-Scale Considerations

For kilogram-scale production, the EDCI/HOBt method is preferred due to reproducibility and safety profile. Critical parameters include:

  • Solvent Recycling : DCM/DMF mixtures are distilled and reused, reducing costs by 18%.

  • Catalyst Recovery : Pd/C from hydrogenation steps is reactivated via HCl washing, achieving 95% retention over 10 cycles .

Q & A

Q. What are the optimal synthetic routes for N-(3-fluorophenyl)furan-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 3-fluorophenylamine with furan-3-carboxylic acid derivatives. Key steps include:
  • Acylation : Use of coupling agents like EDCI or DCC in anhydrous solvents (e.g., DCM or DMF) under nitrogen .

  • Temperature Control : Maintain 0–5°C during activation to minimize side reactions .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
    Optimization : Reaction time (12–24 hr), stoichiometric ratios (1:1.2 amine:acid), and solvent polarity adjustments improve yields (60–85%) .

    Table 1: Synthetic Optimization Parameters

    ParameterOptimal RangeImpact on Yield/PuritySource
    Coupling AgentEDCI/HOBtReduces racemization
    SolventAnhydrous DMFEnhances solubility
    Temperature0–5°C (activation)Minimizes degradation

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for fluorophenyl; δ 7.2–7.9 ppm for furan) .
  • ¹³C NMR : Carboxamide carbonyl at ~165–170 ppm; furan C-2/C-5 at ~110–120 ppm .
  • IR Spectroscopy : Confirm amide bond (C=O stretch ~1650 cm⁻¹; N–H bend ~1550 cm⁻¹) .
  • Mass Spectrometry : ESI-MS ([M+H]+) for molecular weight validation (theoretical: 245.22 g/mol) .

Q. What are the critical physicochemical properties influencing the compound’s reactivity and formulation?

  • Methodological Answer :
  • LogP : ~2.1 (predicted via PubChem), indicating moderate lipophilicity .
  • Aqueous Solubility : <0.1 mg/mL (requires DMSO or PEG-400 for in vitro assays) .
  • Stability : Hydrolytically stable at pH 5–7; degrades under strong acidic/basic conditions .

Q. How should initial biological activity screening be designed for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or GPCRs due to fluorophenyl’s electron-withdrawing effects .
  • Assay Design :
  • Inhibition Assays : Use fluorescence polarization for binding affinity (IC₅₀) .
  • Cytotoxicity : MTT assay (48–72 hr incubation; IC₅₀ range: 10–50 µM) .
  • Controls : Include known inhibitors (e.g., staurosporine) and vehicle (DMSO ≤0.1%) .

Q. What formulation strategies improve solubility for in vivo studies?

  • Methodological Answer :
  • Co-solvents : 10% DMSO + 40% PEG-300 in saline .
  • Nanoparticulate Systems : PLGA encapsulation (75–85% loading efficiency) .
  • pH Adjustment : Buffered solutions (pH 6.5–7.4) to prevent precipitation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) affect SAR in related compounds?

  • Methodological Answer :
  • 3-Fluorophenyl vs. 4-Fluorophenyl :

  • 3-F : Enhances hydrophobic interactions (ΔpIC₅₀ = +0.3 vs. 4-F in kinase assays) .

  • 4-F : Increases metabolic stability (t½ = 2.3 hr vs. 1.7 hr for 3-F) .

  • Furan vs. Thiophene : Thiophene analogs show 20% higher CYP3A4 inhibition .

    Table 2: SAR Trends in Analogous Compounds

    ModificationBiological ImpactSource
    Fluorine at metaImproved target binding
    Furan → ThiopheneIncreased off-target effects

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :
  • Assay Validation : Replicate under standardized conditions (pH, temperature, cell passage number) .
  • Orthogonal Assays : Confirm results via SPR (binding kinetics) and Western blot (target modulation) .
  • Batch Analysis : Check compound purity (HPLC ≥98%) and stereochemical integrity (chiral HPLC) .

Q. What computational strategies predict the compound’s pharmacokinetics and target engagement?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina to map binding poses in kinase pockets (Glide score ≤−7.0 kcal/mol) .
  • ADMET Prediction : Use SwissADME for bioavailability (TPSA = 65 Ų; LogS = −4.1) .
  • MD Simulations : GROMACS for stability analysis (RMSD ≤2.0 Å over 100 ns) .

Q. How can advanced analytical methods address purity challenges in scaled-up synthesis?

  • Methodological Answer :
  • HPLC-DAD/MS : Detect and quantify impurities (e.g., dehalogenated byproducts) .
  • DoE Optimization : Taguchi methods to refine temperature (±2°C) and mixing rates .
  • In-line PAT : FTIR for real-time monitoring of reaction progression .

Q. What synergistic effects are observed when combining this compound with other therapeutics?

  • Methodological Answer :
  • Anticancer Combinations :
  • With Cisplatin : Reduces IC₅₀ by 40% in HeLa cells via ROS amplification .
  • With EGFR Inhibitors : Overcomes T790M resistance in NSCLC models .
  • Dose-Ranging Studies : Fixed-ratio designs (e.g., Chou-Talalay) to calculate combination indices (CI <1.0 = synergy) .

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